1-(1H-benzimidazol-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE is a complex organic compound that features a benzimidazole ring, a trimethoxyphenyl group, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzimidazole and pyrazole intermediates can be coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE: Lacks the trimethoxyphenyl group.
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE: Has fewer methoxy groups on the phenyl ring.
Uniqueness
1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRAZOL-5-AMINE is unique due to the presence of the trimethoxyphenyl group, which can influence its chemical reactivity and biological activity. The additional methoxy groups can enhance its solubility and potentially its interaction with biological targets.
Properties
Molecular Formula |
C19H19N5O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C19H19N5O3/c1-25-15-8-11(9-16(26-2)18(15)27-3)14-10-17(20)24(23-14)19-21-12-6-4-5-7-13(12)22-19/h4-10H,20H2,1-3H3,(H,21,22) |
InChI Key |
VOYZWIXNTRUBHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=C2)N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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